molecular formula C23H26N4O2 B2662809 N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide CAS No. 1251588-51-8

N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide

Cat. No. B2662809
M. Wt: 390.487
InChI Key: UPCHZVONYWGSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

"N-(2-Hydroxyphenyl)acetamide is an intermediate in the synthesis of antimalarial drugs, showcasing the importance of chemoselective acetylation processes. This method employs specific catalysts to achieve monoacetylation, critical in drug synthesis pathways, highlighting the compound's role in developing treatments for malaria" (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

"Research on pyrazole-acetamide derivatives, including the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, reveals the compound's potential in forming supramolecular architectures. These complexes exhibit significant antioxidant activity, indicating their potential therapeutic applications" (Chkirate et al., 2019).

Antimicrobial and Genotoxic Properties

"The synthesis of benzoimidazole derivatives, including structures related to the compound , has shown promising antimicrobial and genotoxic properties. These findings underscore the potential of such compounds in developing new antimicrobial agents" (Benvenuti et al., 1997).

Glutaminase Inhibitors in Cancer Therapy

"A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which shares a structural motif with the compound of interest, demonstrates its role as a potent glutaminase inhibitor. This research is pivotal for cancer therapy, illustrating the compound's relevance in targeting metabolic pathways in cancer cells" (Shukla et al., 2012).

Anticonvulsant Agents and Heterocyclic Synthesis

"Explorations into the synthesis of azoles incorporating a sulfonamide moiety have unveiled the compound's utility in creating anticonvulsant agents. This research contributes to the development of novel therapeutic options for managing convulsions" (Farag et al., 2012).

properties

IUPAC Name

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-10-11-19-21(26-17-8-6-9-18(13-17)29-3)20(14-24-22(19)25-15)23(28)27-12-5-4-7-16(27)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCHZVONYWGSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

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